2-Ethylhexyl benzoate

Catalog No.
S1895821
CAS No.
5444-75-7
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexyl benzoate

CAS Number

5444-75-7

Product Name

2-Ethylhexyl benzoate

IUPAC Name

2-ethylhexyl benzoate

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h6-8,10-11,13H,3-5,9,12H2,1-2H3

InChI Key

UADWUILHKRXHMM-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1

The exact mass of the compound 2-Ethylhexyl benzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19155. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethylhexyl benzoate (2-EHB) is a low-viscosity, high-solvating monobenzoate ester primarily utilized as a fast-fusing plasticizer in polyvinyl chloride (PVC) plastisols and a high-performance solvent in personal care formulations [1]. Characterized by an exceptionally low dynamic viscosity of approximately 7 cps at 25°C and a boiling point exceeding 295°C, this compound offers a unique balance of volatility control and rheological efficiency[1]. In industrial procurement, 2-EHB is highly valued as a non-phthalate alternative that accelerates gelation and fusion in polymer processing without the regulatory burdens of traditional phthalates. In the cosmetic sector, its polar benzoate core and branched aliphatic chain make it a superior solubilizer for crystalline UV filters and an effective emollient, distinguishing it from standard linear aliphatic esters.

Substituting 2-Ethylhexyl benzoate with general-purpose phthalates (such as DEHP or DINP) or traditional dibenzoates fundamentally compromises processability and compliance [1]. General-purpose phthalates lack the high solvating power required for rapid PVC fusion, leading to longer cycle times and higher energy costs, alongside strict regulatory restrictions. Conversely, while dibenzoates offer high solvation, they inherently possess high viscosities, which can cause unacceptable viscosity build-up in plastisols and coatings, making them difficult to pump or spread. In cosmetic formulations, replacing 2-EHB with the ubiquitous C12-15 alkyl benzoate alters the molecular weight and polarity profile, often resulting in inferior solubilization of complex, highly crystalline UV filters, leading to formulation instability and compromised SPF efficacy [2].

Extreme Viscosity Reduction in High-Solvating Applications

2-Ethylhexyl benzoate demonstrates a uniquely low dynamic viscosity of approximately 7 cps at 25°C [1], which is drastically lower than traditional high-solvating dibenzoate plasticizers (e.g., diethylene glycol dibenzoate blends) that typically measure between 80 and 100 cps [2]. When used as a primary or secondary plasticizer, 2-EHB acts as a powerful diluent, maintaining high solvating power while preventing the excessive viscosity build-up that plagues dibenzoate-only systems.

Evidence DimensionDynamic viscosity at 25°C
Target Compound Data~7 cps
Comparator Or BaselineDibenzoate blends (e.g., DEGDB/DPGDB) at ~81-100 cps
Quantified Difference>10-fold reduction in baseline viscosity
ConditionsBrookfield viscometer at 25°C

Allows industrial buyers to formulate high-solids, fast-fusing PVC plastisols and coatings that remain highly pumpable and easy to spread without relying on volatile organic solvents.

Accelerated Fusion and Gelation in PVC Processing

As a high-solvating monobenzoate, 2-EHB significantly lowers the gelation and fusion temperatures of PVC plastisols compared to general-purpose plasticizers like diisononyl phthalate (DINP) or di(2-ethylhexyl) phthalate (DEHP)[1]. While general-purpose phthalates require higher thermal energy to fully dissolve and intermingle with PVC resin particles, 2-EHB's high affinity for PVC resin accelerates the fusion process. This fast-fusing characteristic enables processors to either lower the oven temperature or increase line speeds.

Evidence DimensionSolvating power and fusion speed
Target Compound DataHigh-solvating fast fuser (lowered fusion temperature)
Comparator Or BaselineGeneral-purpose phthalates (DINP, DEHP) requiring standard high-temp fusion
Quantified DifferenceSubstantial reduction in required thermal energy and cycle time
ConditionsPVC plastisol dry blending and thermal fusion

Directly translates to increased manufacturing throughput and reduced energy costs in vinyl flooring, sealant, and coating production.

Enhanced Solubilization of Crystalline UV Filters

In cosmetic formulation, 2-Ethylhexyl benzoate provides superior solubilizing capacity for notoriously difficult-to-dissolve crystalline UV filters, such as Iscotrizinol (Diethylhexyl Butamido Triazone). Compared to standard long-chain aliphatic emollients or heavier C12-15 alkyl benzoates, the specific branched 2-ethylhexyl structure combined with the polar benzoate ring creates an optimized solvent environment. This prevents the crystallization of UV filters in the oil phase upon cooling.

Evidence DimensionCrystalline UV filter solubility
Target Compound DataHigh solubility capacity, preventing recrystallization
Comparator Or BaselineStandard aliphatic esters and heavier C12-15 alkyl benzoates
Quantified DifferenceImproved oil-phase stability and filter loading capacity
ConditionsSunscreen oil-phase compounding at 70-80°C and subsequent cooling

Ensures reliable SPF performance and prevents a gritty texture in high-end suncare formulations, reducing batch failure rates for cosmetic manufacturers.

Regulatory-Compliant High-Solvator Substitution

2-Ethylhexyl benzoate serves as a direct, non-phthalate replacement for restricted high-solvating plasticizers like butyl benzyl phthalate (BBP)[1]. It matches BBP in critical performance metrics, including high solvation efficiency and excellent stain resistance against oily substances, while completely eliminating phthalate-associated regulatory and toxicological risks [1].

Evidence DimensionRegulatory profile and stain resistance
Target Compound Data0% phthalate content with high stain resistance
Comparator Or BaselineButyl benzyl phthalate (BBP)
Quantified DifferenceEquivalent performance with complete elimination of phthalate compliance risks
ConditionsResilient flooring and consumer sealant applications

Provides procurement teams with a safe, drop-in replacement to future-proof product lines against increasingly strict global phthalate bans without sacrificing material performance.

Low-Viscosity PVC Plastisols and Coatings

Essential for formulations requiring fast fusion and high solvation without the viscosity penalty of dibenzoates, particularly in resilient vinyl flooring, wall coverings, and industrial plastisols [3].

High-SPF Sunscreen Formulations

The solvent of choice for stabilizing complex, crystalline organic UV filters (like Iscotrizinol), ensuring homogenous distribution and preventing phase separation in premium cosmetic products.

Phthalate-Free Adhesives and Sealants

Highly recommended as a primary or secondary plasticizer in waterborne adhesives, latex caulks, and reactive sealants where regulatory compliance and stain resistance are critical [2].

Film-Forming Aids in Paints

Utilized in emulsion paints and varnishes to lower volatile organic compounds (VOCs) while improving film formation, offering a non-yellowing and low-odor profile compared to traditional coalescents[1].

Physical Description

Liquid
Colourless clear oily liquid; Ethereal aroma

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

234.161979940 g/mol

Monoisotopic Mass

234.161979940 g/mol

Heavy Atom Count

17

Density

0.963-0.973 (20°)

UNII

R63ZWW1A13

GHS Hazard Statements

Aggregated GHS information provided by 273 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 46 of 273 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 227 of 273 companies with hazard statement code(s):;
H360 (68.28%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (31.72%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

5444-75-7

Wikipedia

2-ethylhexyl benzoate

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient; Solvent

General Manufacturing Information

Paint and Coating Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Organic Chemical Manufacturing
Textiles, apparel, and leather manufacturing
Benzoic acid, 2-ethylhexyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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